Cas no 107870-98-4 (D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(tetrahydrogentriphosphate), terbium(3+) salt, (S)- (9CI))

D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(tetrahydrogentriphosphate), terbium(3+) salt, (S)- (9CI) structure
107870-98-4 structure
Product Name:D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(tetrahydrogentriphosphate), terbium(3+) salt, (S)- (9CI)
CAS-nummer:107870-98-4
MF:C10H13N5O13P3Tb
MW:663.082543134689
CID:186915
PubChem ID:196616
Update Time:2025-04-19

D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(tetrahydrogentriphosphate), terbium(3+) salt, (S)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(tetrahydrogentriphosphate), terbium(3+) salt, (S)- (9CI)
    • [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate,terbium(3+)
    • D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(tetrahydrogentriphosphate), terbium(3+) salt, (S)-
    • formycin triphosphate-terbium complex
    • Tb-Ftp
    • terbium(3+) 5'-O-(hydroxy{[(phosphonatooxy)phosphinato]oxy}phosphoryl)adenosine
    • Terbium-formycin triphosphate complex
    • [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate;terbium(3+)
    • 107870-98-4
    • Inchi: 1S/C10H16N5O13P3.Tb/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q;+3/p-3/t4-,6-,7-,10-;/m1./s1
    • InChI-sleutel: PSLLFKJOYFNXDT-MCDZGGTQSA-K
    • LACHT: [Tb+3].P(=O)(O)(OP(=O)([O-])OP(=O)([O-])[O-])OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O

Berekende eigenschappen

  • Exacte massa: 662.89739
  • Monoisotopische massa: 662.898
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 17
  • Zware atoomtelling: 32
  • Aantal draaibare bindingen: 7
  • Complexiteit: 780
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 3
  • XLogP3: none
  • Topologisch pooloppervlak: 288Ų

Experimentele eigenschappen

  • Kookpunt: 951.4°C at 760 mmHg
  • Vlampunt: 529.2°C
  • PSA: 287.62
  • LogboekP: 0.26680
Aanbevolen leveranciers
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie